molecular formula C18H26N2O3S B5320452 (1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone

(1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B5320452
M. Wt: 350.5 g/mol
InChI Key: XDAIBHJUKOTINH-UHFFFAOYSA-N
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Description

(1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

(1-butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-3-13-24(22,23)19-11-6-8-16(14-19)18(21)20-12-10-15-7-4-5-9-17(15)20/h4-5,7,9,16H,2-3,6,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAIBHJUKOTINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, often using reagents like butylsulfonyl chloride in the presence of a base.

    Attachment of the Indoline Moiety: The indoline moiety is attached through a coupling reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules

Biology

In biological research, this compound may be used as a probe to study cellular processes or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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